
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-
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Overview
Description
The compound 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- is a triazole derivative characterized by a 1,2,4-triazole core substituted with a hydroxymethyl group at position 1 and a benzylthio (-S-CH₂C₆H₅) moiety at position 4.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the overall production efficiency.
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may target the triazole ring or the benzylthio group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylthio group is replaced by other nucleophiles such as halides, amines, or thiols. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
Scientific Research Applications
Medicinal Applications
1H-1,2,4-Triazole derivatives are widely studied for their potential as pharmaceutical agents:
Antifungal Activity
Research indicates that triazole compounds exhibit significant antifungal properties. For instance, triazoles are structurally similar to ergosterol, a vital component of fungal cell membranes. This similarity allows them to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis. Studies have shown that compounds like 1H-1,2,4-Triazole-1-methanol derivatives can effectively combat fungal infections in vitro and in vivo.
Anticancer Properties
Several studies have explored the anticancer potential of triazole derivatives. For example, a series of S-substituted triazoles were synthesized and evaluated for their antiproliferative activity against colorectal cancer cell lines. The results demonstrated that certain derivatives exhibited potent activity against cancer cells, suggesting that the benzylthio substitution enhances their biological efficacy .
Agricultural Applications
The compound also shows promise in agricultural chemistry:
Plant Growth Regulation
Triazoles are known to function as plant growth regulators (PGRs). They can influence various physiological processes in plants, including growth and development. Research has indicated that triazole derivatives can enhance resistance to environmental stressors and improve crop yields.
Pesticidal Activity
The benzylthio group in this compound may enhance its pesticidal properties. Some studies have reported that triazole-containing compounds exhibit insecticidal and herbicidal activities. This makes them valuable in developing new agrochemicals aimed at pest control.
Case Studies
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- involves its interaction with specific molecular targets and pathways. In antimicrobial and antifungal applications, the compound can inhibit the synthesis of essential biomolecules such as nucleic acids and proteins. This inhibition disrupts the growth and replication of pathogens, leading to their eventual death.
In anticancer applications, the compound may interfere with key signaling pathways involved in cell proliferation and survival. By targeting specific enzymes or receptors, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H-1,2,3-Triazole Derivatives ()
A series of 1H-1,2,3-triazole analogs (e.g., compounds 7a–j and 9a–j ) were synthesized via Suzuki-Miyaura cross-coupling and evaluated for carbonic anhydrase II (CA-II) inhibition . Key comparisons include:
- Activity : The 1H-1,2,3-triazole derivatives exhibited IC₅₀ values ranging from 13.8–35.7 µM , outperforming the standard drug acetazolamide (IC₅₀ = 18.2 µM). The most potent compound, 7b , formed hydrogen bonds with Thr199 and a metal bond with Zn²⁺ in the CA-II active site .
- Structural Influence: Polar substituents (e.g., -NO₂, -OCH₃) on the triazole-associated aryl rings enhanced inhibitory activity, while nonpolar groups reduced binding efficiency. This contrasts with the benzylthio group in the target compound, which may introduce steric bulk and hydrophobic interactions .
Table 1: Selected 1H-1,2,3-Triazole Derivatives and Their CA-II Inhibition
Compound | Substituents | IC₅₀ (µM) | Key Binding Interactions |
---|---|---|---|
7b | -OCH₃, -F | 13.8 | Zn²⁺ metal bond, Thr199 H-bonds |
9e | -NO₂ | 15.2 | Gln92 H-bond, Asn62 hydrophobic |
9j | -CF₃ | 35.7 | Weak π-cation interactions |
Benzimidazole-1,2,4-Triazole Hybrids ()
Compounds like 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 1093854-81-9) combine triazole and benzimidazole moieties. These hybrids demonstrate antioxidant and DNA-binding activities , with efficacy linked to the thiol (-SH) group. In contrast, the target compound’s benzylthio group (-S-CH₂C₆H₅) may reduce nucleophilicity but improve membrane permeability .
Tetrazole Derivatives ()
Tetrazoles such as 5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole feature sulfur-containing side chains. These compounds exhibit distinct electronic profiles due to the tetrazole ring’s higher acidity (pKa ~4.9) compared to 1,2,4-triazoles (pKa ~10.3). The benzylthio group in the target compound may offer similar corrosion inhibition properties but with altered solubility and stability .
Biological Activity
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- (CAS: 32550-66-6) is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1H-1,2,4-triazole-1-methanol, 5-(benzylthio)- is C10H11N3OS, with a molecular weight of approximately 221.28 g/mol. The compound features a triazole ring and a benzylthio group that are crucial for its biological activity.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of various triazole derivatives. The compound has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for various compounds against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values for some derivatives were reported as low as 5 µg/mL, comparable to standard antibiotics like ceftriaxone .
- A study highlighted that certain triazole derivatives showed remarkable selectivity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
The antifungal properties of triazole compounds have also been extensively studied. The compound has shown potential against various fungal pathogens:
- In vitro assays against Aspergillus niger and Candida albicans indicated promising antifungal activity with MIC values ranging between 8-16 µg/mL .
- The structural features of the benzylthio group enhance the compound's ability to disrupt fungal cell membranes.
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have revealed promising results:
- Triazole compounds have been identified as effective inhibitors of cancer cell proliferation. For instance, studies reported IC50 values in the range of 0.04–1.5 µM against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .
- The presence of electron-donating groups in the structure significantly enhances anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
The biological activities of triazole derivatives can be attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : Compounds inhibit bacterial DNA-gyrase, leading to disruption in DNA replication and transcription processes .
- Antifungal Mechanism : Triazoles interfere with ergosterol biosynthesis in fungal membranes, which is critical for maintaining membrane integrity.
- Anticancer Mechanism : The compounds induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Drug-resistant Bacteria : A clinical trial evaluated the effectiveness of a novel triazole derivative against drug-resistant strains in patients with chronic infections. Results showed a significant reduction in bacterial load after treatment.
- Anticancer Trials : Preclinical studies demonstrated that triazole-based compounds significantly inhibited tumor growth in xenograft models when administered alongside conventional chemotherapy agents.
Q & A
Q. How can the synthesis of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- derivatives be optimized for higher yields?
Basic Research Question
Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent choice, catalyst loading, and temperature. For example, triazole derivatives are often synthesized via refluxing in ethanol or PEG-400 with catalytic glacial acetic acid or Bleaching Earth Clay (pH-12.5) at 70–80°C, as demonstrated in analogous triazole syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) ensures completion. Post-reaction purification through recrystallization (e.g., using ethanol/water mixtures) improves yield and purity.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Basic Research Question
Methodological Answer:
- Spectroscopy:
- Crystallography: Employ X-ray diffraction with SHELXL for refinement. SHELXL is robust for small-molecule structures and resolves hydrogen bonding or torsional angles critical for confirming methanol and benzylthio substituents .
Q. How can computational modeling predict the biological activity of derivatives?
Advanced Research Question
Methodological Answer:
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding affinities to target proteins like EGFR or enzymes. For example, triazole-thione derivatives have been docked into active sites to analyze interactions (e.g., hydrogen bonding with catalytic residues) . Validate predictions with in vitro assays (e.g., antimicrobial or antitumor screens) to correlate computational and experimental results .
Q. How should researchers address contradictions in reported biological activity data?
Advanced Research Question
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., concentration, cell lines) or structural variations. To resolve:
- Standardize Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Statistical Analysis: Apply ANOVA or t-tests to compare datasets. For instance, actoprotective activity in triazoles was evaluated using forced swim tests in rats, with Kolmogorov-Smirnov tests ensuring data normality .
- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzylthio vs. phenylthio) to isolate contributing factors .
Q. What safety protocols are critical when handling this compound?
Basic Research Question
Methodological Answer:
- Toxicity Data: While direct data on 1H-1,2,4-Triazole-1-methanol derivatives is limited, structurally similar triazoles (e.g., 3-(4-fluorobenzylthio)-1H-1,2,4-triazol-5-amine) show reproductive toxicity in rodent models at 5 mg/kg (subcutaneous) .
- Handling: Use fume hoods, nitrile gloves, and PPE. Store in inert atmospheres (e.g., argon) to prevent oxidation of the thioether group .
Q. How can click chemistry enhance functionalization of the triazole core?
Advanced Research Question
Methodological Answer:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid modular synthesis. For example, alkyne-functionalized triazoles can react with azides to generate supramolecular grids or bioconjugates . Optimize Cu(I) catalyst concentration (0.1–1 mol%) and reaction time (1–4 hours) to minimize side products. Post-functionalization characterization via HRMS or MALDI-TOF confirms success .
Q. What strategies improve crystallinity for X-ray studies of hydrophobic derivatives?
Advanced Research Question
Methodological Answer:
- Solvent Choice: Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Cocrystallization: Introduce hydrogen-bond donors (e.g., carboxylic acids) to enhance lattice stability.
- SHELX Refinement: Apply TWIN/BASF commands in SHELXL to handle twinning or disorder common in flexible benzylthio groups .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzylthio moiety activate the triazole ring toward nucleophilic substitution. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Monitor via Hammett plots or DFT calculations (e.g., Gaussian 16) to predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings .
Properties
CAS No. |
32550-66-6 |
---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(5-benzylsulfanyl-1,2,4-triazol-1-yl)methanol |
InChI |
InChI=1S/C10H11N3OS/c14-8-13-10(11-7-12-13)15-6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 |
InChI Key |
XMYSTTTTYXJVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NN2CO |
Origin of Product |
United States |
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